molecular formula C11H12F3NO2 B13958166 Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate

Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13958166
M. Wt: 247.21 g/mol
InChI Key: JIPLTDBJZRHIHB-UHFFFAOYSA-N
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Description

Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a trifluoromethyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aminomethyl group can form hydrogen bonds with specific amino acid residues in proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the aminomethyl group.

    Methyl 4-(trifluoromethyl)benzoate: Similar structure with a methyl ester group instead of an ethyl ester group.

    4-(trifluoromethyl)benzaldehyde: Precursor in the synthesis of Ethyl 4-(((trifluoromethyl)amino)methyl)benzoate.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and aminomethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

ethyl 4-[(trifluoromethylamino)methyl]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)9-5-3-8(4-6-9)7-15-11(12,13)14/h3-6,15H,2,7H2,1H3

InChI Key

JIPLTDBJZRHIHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC(F)(F)F

Origin of Product

United States

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